1-[(2-Chloro-6-fluorophenyl)methyl]-2-ethylbenzimidazole
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Overview
Description
Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . They are utilized in various areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The Sandmeyer reaction is a well-known reaction mainly used for the conversion of an aryl amine to an aryl halide in the presence of Cu (I) halide via the formation of a diazonium salt intermediate . This reaction can be processed with or without copper catalysts for the formation of C–X (X = Cl, Br, I, etc.), C-CF3/CF2, C–CN, C–S, etc., linkages .Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as nuclear magnetic resonance, High-Performance Liquid Chromatography – Time of Flight (HPCL-TOF), GCMS, and Fourier Transform Infrared Spectroscopy (FTIR) Attenuated Total Reflection (ATR) .Chemical Reactions Analysis
Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the density, melting point, boiling point, solubility, and vapor pressure of a compound can be measured .Scientific Research Applications
Benzimidazole Derivatives in Medicinal Chemistry
Benzimidazoles and their derivatives, such as 2-guanidinobenzazoles, are significant in medicinal chemistry due to their diverse biological activities. These compounds are explored for their potential therapeutic applications, including cytotoxic, inhibition of cell proliferation via angiogenesis, and apoptosis. Synthetic chemists focus on developing new procedures to access these compounds, enhancing their biological activity through various modifications and functionalization (Rosales-Hernández et al., 2022). This research underscores the importance of benzimidazole derivatives in developing new pharmacophores and therapeutic agents.
Environmental Toxicity and Fate of Halogenated Compounds
Research on the environmental impact of halogenated compounds, such as parabens and triclosan, provides essential insights into the fate, behavior, and toxicity of these substances in aquatic environments. Studies have shown that despite treatments eliminating them relatively well from wastewater, these compounds persist at low concentration levels in effluents and are ubiquitous in surface water and sediments. This persistent presence highlights the need for continuous investigation into the environmental and health effects of halogenated organic compounds (Haman et al., 2015; Bedoux et al., 2012).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal activities of compounds related to benzimidazoles, such as fluconazole and other antifungal agents, have been extensively researched. Fluconazole, for instance, is a bis-triazole antifungal drug with significant therapeutic potential in treating superficial and systemic mycoses. Its pharmacodynamic and pharmacokinetic properties have led to its established use in the prevention and treatment of various fungal infections (Grant & Clissold, 1990). This area of research is crucial for understanding the mechanisms and efficacy of antifungal treatments, potentially including those related to 1-[(2-Chloro-6-fluorophenyl)methyl]-2-ethylbenzimidazole.
Mechanism of Action
Safety and Hazards
Future Directions
The development of new and efficient protocols for reactions like the Sandmeyer reaction could be a future direction . Additionally, the discovery of novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects is another potential area of future research .
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-2-ethylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2/c1-2-16-19-14-8-3-4-9-15(14)20(16)10-11-12(17)6-5-7-13(11)18/h3-9H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRKIBDUCKQQLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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